molecular formula C22H30AuF6NPS B1340258 (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate CAS No. 866641-66-9

(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate

Cat. No. B1340258
M. Wt: 772.2 g/mol
InChI Key: ADQOZROJMVWPRI-UHFFFAOYSA-H
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Description

Synthesis Analysis

The synthesis of related gold(I) complexes involves the use of bis(diphenylphosphino)acetonitrile (dppmCN) as a ligand. For instance, the reaction between dppmCN and [Au(C6F5)(tht)] formed an open-ended dinuclear gold(I) complex with intramolecular Au···Au interactions, indicating the potential for complex formation with gold(I) when using acetonitrile-based ligands . Additionally, the synthesis of bis(diphenylphosphino)acetonitrile itself is achieved by treating acetonitrile with n-butyllithium followed by chlorodiphenylphosphine, yielding a bidentate ligand that can chelate metal centers .

Molecular Structure Analysis

The molecular structure of gold(I) complexes with bis(diphenylphosphino)acetonitrile ligands can vary significantly. For example, the dinuclear gold(I) complex mentioned earlier shows a linear disposition of dimers with distinct distances between the gold centers, suggesting a degree of flexibility in the ligand-metal interactions . This flexibility could be relevant to the structure of "(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate," potentially allowing for various geometries and coordination modes.

Chemical Reactions Analysis

The reactivity of gold(I) complexes with acetonitrile-based ligands can lead to diverse products. For instance, the reaction of deprotonated acetonitrile with chlorophosphines resulted in a range of unexpected products, demonstrating the high reactivity and potential for product diversity when acetonitrile is involved in reactions with phosphines . This suggests that the compound may also exhibit a range of reactivities, possibly leading to novel chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of gold(I) complexes can be influenced by the ligands attached to the gold center. The bis(diphenylphosphino)acetonitrile ligand, for example, has been shown to form highly active catalysts for carbon-carbon coupling reactions, such as the Suzuki-Miyaura coupling, indicating that the ligand imparts significant catalytic activity to the gold(I) center . Additionally, the geminal tetraauration of acetonitrile by Au(I)-Ag(I) clusters under mild conditions resulted in a novel cluster with bright green light emission upon UV irradiation, highlighting the potential for unique optical properties in gold(I) acetonitrile complexes .

Scientific Research Applications

Catalysis in Organic Synthesis

(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate has been studied for its application in catalysis, particularly in the Au-catalyzed cyclization of hydroxy-substituted allylic alcohols and ethers. This compound enables the rapid completion of cyclization reactions, transforming substrates into tetrahydropyrans, a class of organic compounds with potential applications in pharmaceuticals and agrochemicals. This process is notable for its efficiency and can be monitored using gas chromatography (Biannic, Ghebreghiorgis, & Aponick, 2011).

Ligand Synthesis

The compound is also relevant in the synthesis of ligands for metal complexes. It has been used in the preparation of gold and silver complexes with varying ligands. These complexes exhibit distinct properties based on their ligand structures, which are useful in exploring the reactivity and applications of gold and silver compounds in different contexts (Heuer & Schomburg, 1995).

Structural Analysis

Structural studies of gold complexes involving (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate provide insights into the coordination and bonding of gold compounds. These studies contribute to a deeper understanding of gold chemistry, which is vital for the development of new gold-based catalysts and materials (Jones et al., 1982).

Anticancer Research

There is ongoing research exploring the potential use of gold complexes, including those containing (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate, in anticancer therapy. These complexes have been studied for their selective toxicity against cancer cells, opening avenues for new treatments (Luengo et al., 2020).

Organometallic Chemistry

Research in organometallic chemistry has focused on the synthesis and reactivity of complexes containing (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate. This includes studies on the synthesis of various gold(I) complexes and exploring their properties as catalysts in organic reactions (Carreras et al., 2018).

Safety And Hazards

The compound should be used with caution and appropriate personal protective equipment such as goggles, long-sleeved lab clothes, and gloves should be worn during operation .

properties

IUPAC Name

acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27P.C2H3N.Au.6FH.Sb/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2-3;;;;;;;;/h7-15H,1-6H3;1H3;;6*1H;/q;;+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOZROJMVWPRI-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.F[Sb-](F)(F)(F)(F)F.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30AuF6NPSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586948
Record name acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate

CAS RN

866641-66-9
Record name acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 866641-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate

Citations

For This Compound
74
Citations
DB Patil, MDRG Montano, CR Solorio-Alvarado - sciforum.net
The initial results on a novel procedure for the synthesis of benzo [b] carbazols via gold (I)-catalyzed tandem cyclization/Migration/cyclization is described. The procedure allowed the …
Number of citations: 2 sciforum.net
J Mo, D Kang, D Eom, SH Kim, PH Lee - Organic letters, 2013 - ACS Publications
Tandem gold-catalyzed addition of alkynyl phosphonic acid monoethyl esters to terminal alkynes and cyclization were developed for the synthesis of 4,6-disubstituted phosphorus 2-…
Number of citations: 46 pubs.acs.org
HSM Siah, A Fiksdahl - European Journal of Organic Chemistry, 2020 - Wiley Online Library
Synthesis, characterisation and catalytic activity of a series of novel σ,π‐dual gold(I) acetylide complexes are presented. σ,π‐Dual gold(I) complexes based on the JohnPhos ligand or …
C Wang, J Sperry - Synlett, 2012 - thieme-connect.com
An efficient, bidirectional synthesis of the photoprotecting dipyrrolobenzoquinone (+)-terreusinone has been accomplished. Key steps include a copper- and amine-free double …
Number of citations: 14 www.thieme-connect.com
HSM Siah, A Fiksdahl - Journal of Fluorine Chemistry, 2017 - Elsevier
The interaction of a Au(I) catalyst (JohnPhosAu(I)-MeCN/SbF 6 ) and the Togni’s reagent 1, as a source of electrophilic trifluoromethyl group, has been studied in order to develop gold-…
Number of citations: 15 www.sciencedirect.com
Z Wu, K Isaac, P Retailleau, JF Betzer… - … A European Journal, 2016 - Wiley Online Library
The key structural feature of the new phosphoramidites is a paracyclophane scaffold in which two aryl rings are tethered by both a 1,8‐biphenylene unit and a O−P−O bridge. Suitable …
JE Aaseng, N Iqbal, CA Sperger, A Fiksdahl - Journal of Fluorine Chemistry, 2014 - Elsevier
A gold(I)-catalysed regioselective method for the preparation of 3-fluoro-tetrahydropyran-4-one derivatives from homopropargyl acetal is reported. A one-pot procedure based on a gold(I…
Number of citations: 15 www.sciencedirect.com
S Xu, Y Zhou, J Xu, H Jiang, H Liu - Green chemistry, 2013 - pubs.rsc.org
The report describes a gold(I) complex and trifluoroacetic acid (TFA) cocatalyzed one-pot, Michael addition/intramolecular cyclization cascade reaction for the synthesis of unusual …
Number of citations: 46 pubs.rsc.org
C Wang, J Sperry - Organic letters, 2011 - ACS Publications
The first synthesis of (+)-terreusinone 1, a dipyrrolobenzoquinone with a potent UV-A protecting capability, is described. Key transformations include a one-pot Larock indolization–…
Number of citations: 48 pubs.acs.org
C Wang, J Sperry - Tetrahedron, 2013 - Elsevier
The Larock indolization between 4-methylpent-1-yn-3-ols (alkynols) and ortho-bromo and ortho-iodoanilines has been studied. Although the unprotected alkynol was an unviable …
Number of citations: 32 www.sciencedirect.com

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